12-epi-fischerindole G

CAS No.:

Cat. No.: VC1907047

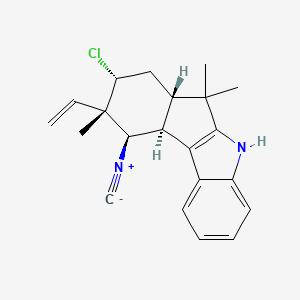

Molecular Formula: C21H23ClN2

Molecular Weight: 338.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23ClN2 |

|---|---|

| Molecular Weight | 338.9 g/mol |

| IUPAC Name | (6aS,8R,9S,10R,10aS)-8-chloro-9-ethenyl-10-isocyano-6,6,9-trimethyl-5,6a,7,8,10,10a-hexahydroindeno[2,1-b]indole |

| Standard InChI | InChI=1S/C21H23ClN2/c1-6-21(4)15(22)11-13-17(19(21)23-5)16-12-9-7-8-10-14(12)24-18(16)20(13,2)3/h6-10,13,15,17,19,24H,1,11H2,2-4H3/t13-,15+,17-,19+,21+/m0/s1 |

| Standard InChI Key | ADPQVXWEVQETCB-AGPIPWNKSA-N |

| Isomeric SMILES | C[C@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=C(C2(C)C)NC4=CC=CC=C43)Cl)C=C |

| Canonical SMILES | CC1(C2CC(C(C(C2C3=C1NC4=CC=CC=C43)[N+]#[C-])(C)C=C)Cl)C |

Introduction

Chemical Structure and Identification

Molecular Characteristics

12-epi-fischerindole G is an organic heterotetracyclic compound with a molecular formula of C₂₁H₂₃ClN₂ and a molecular weight of 338.9 g/mol . The compound's backbone consists of a 5,6,6a,7,8,9,10,10a-octahydroindeno[2,1-b]indole structure which is substituted at specific positions with functional groups that define its chemical identity. At positions 6, 6, and 9, the structure features methyl group substitutions, while positions 8, 9, and 10 contain chlorine, vinyl, and isocyano groups respectively.

The compound exhibits specific stereochemistry represented as the 6aS,8R,9S,10R,10aS stereoisomer, which is critical for its proper structural identification. This specific stereochemical configuration distinguishes 12-epi-fischerindole G from other closely related compounds in the fischerindole family.

Nomenclature and Alternative Identifiers

The compound has been cataloged under several systematic naming conventions and identifiers in chemical databases:

| Identifier Type | Value |

|---|---|

| Common Name | 12-epi-fischerindole G |

| Alternative Name | 12-epi-fischerindole G isonitrile |

| IUPAC Name | (6aS,8R,9S,10R,10aS)-8-chloro-9-ethenyl-10-isocyano-6,6,9-trimethyl-5,6a,7,8,10,10a-hexahydroindeno[2,1-b]indole |

| ChEBI ID | CHEBI:141002 |

| PubChem CID | 16069591 |

| KEGG ID | C21975 |

Chemical Classification and Properties

Chemical Classification

12-epi-fischerindole G falls into multiple chemical classifications that reflect its structural components and functional groups:

-

Indole alkaloid - Due to its core indole ring structure and nitrogen-containing alkaloid nature

-

Fischerindole alkaloid - A specific subclass of indole alkaloids with the characteristic tetracyclic skeleton

-

Isocyanide - Contains the characteristic -N≡C functional group

-

Organic heterotetracyclic compound - Features four rings with heteroatoms

-

Olefinic compound - Contains carbon-carbon double bonds (specifically the vinyl group)

Functional Groups and Structural Features

The compound's structural complexity arises from its unique arrangement of functional groups:

-

Indole core - Providing the basic bicyclic structure

-

Isocyano group (-N≡C) - Positioned at C-10, a distinctive feature of fischerindoles

-

Vinyl group (ethenyl) - Located at C-9, contributing to the olefinic character

-

Chlorine atom - At C-8, making it an organochlorine compound

-

Geminal dimethyl groups - At C-6, providing structural rigidity

-

Additional methyl group - At C-9, influencing stereochemistry

These functional groups and their precise spatial arrangements give 12-epi-fischerindole G its unique chemical and potentially biological properties.

Natural Source and Biological Origin

Cyanobacterial Production

12-epi-fischerindole G is a natural product produced by cyanobacteria belonging to the Stigonematales order . Specifically, the compound has been reported in the cyanobacterial species Hapalosiphon welwitschii . These cyanobacteria are known for producing a variety of indole alkaloids with diverse structural features and biological activities.

The Stigonematales are a taxonomic order of cyanobacteria characterized by their branched filamentous morphology and ability to produce numerous bioactive secondary metabolites. The production of specialized metabolites like fischerindoles likely serves ecological functions in these organisms, potentially including chemical defense or signaling.

Related Indole Alkaloids

12-epi-fischerindole G belongs to a larger family of indole alkaloids produced by cyanobacteria, which includes hapalindoles, welwitindolinones, ambiguines, hapalindolinones, hapaloxindoles, and fontonamides . These compounds share structural similarities and biosynthetic origins but differ in their specific ring systems and functionalization patterns.

Among more than 70 known indole alkaloids from cyanobacteria, only five have been classified as fischerindoles, making 12-epi-fischerindole G a member of an exclusive group. These include:

-

Fischerindole L

-

12-epi-fischerindole G

-

12-epi-fischerindole I

-

Fischerindole U isonitrile

The rarity of fischerindoles within the larger family of cyanobacterial indole alkaloids highlights their specialized nature and potential biosynthetic complexity.

Structural Relationships and Chemical Variations

Comparison with Related Fischerindoles

While 12-epi-fischerindole G features an isonitrile (-N≡C) moiety, recent research has identified related compounds containing nitrile (-C≡N) groups instead. In a study of cultured Fischerella sp. (SAG strain number 46.79), researchers isolated four nitrile-containing indole alkaloids:

-

12-epi-fischerindole I nitrile

-

Deschloro 12-epi-fischerindole I nitrile

-

12-epi-fischerindole W nitrile

These compounds represent a chemical variation from the classic fischerindole structure, where the isonitrile group is replaced by a nitrile. The spectroscopic differences between isonitrile and nitrile-containing fischerindoles are evident in their ¹³C NMR spectra, with significant chemical shift differences at key positions:

| Carbon Position | 12-epi-fischerindole I isonitrile (δₖ) | 12-epi-fischerindole I nitrile (δₖ) |

|---|---|---|

| C-22 (N≡C/C≡N) | 164.8 | 120.6 |

| C-3 | 141.0 | 112.8 |

| C-10 | 140.7 | 156.0 |

| C-11 | 113.0 | 96.6 |

These differences in chemical shifts confirm the structural distinction between isonitrile-containing fischerindoles like 12-epi-fischerindole G and their nitrile counterparts .

Structural Elucidation Techniques

The structure of 12-epi-fischerindole G and related compounds has been elucidated using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy - Both 1D (¹H and ¹³C) and 2D techniques (COSY, HMBC)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

These methods have allowed researchers to confirm the complex structure of 12-epi-fischerindole G, including its stereochemistry and functional group arrangements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume